molecular formula C23H21N3O5 B13821658 2-{[(E)-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]amino}-4,5-dimethylfuran-3-carbonitrile

2-{[(E)-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]amino}-4,5-dimethylfuran-3-carbonitrile

Cat. No.: B13821658
M. Wt: 419.4 g/mol
InChI Key: LHSBYMWYOATDIQ-DHRITJCHSA-N
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Description

2-{[(E)-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]amino}-4,5-dimethylfuran-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes a furan ring, a nitrobenzyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]amino}-4,5-dimethylfuran-3-carbonitrile typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde with 4,5-dimethylfuran-3-carbonitrile in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the temperature is maintained at a specific range to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]amino}-4,5-dimethylfuran-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Scientific Research Applications

2-{[(E)-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]amino}-4,5-dimethylfuran-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[(E)-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]amino}-4,5-dimethylfuran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    2-{[(E)-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]amino}-4,5-dimethylfuran-3-carbonitrile: shares structural similarities with other nitrobenzyl and furan derivatives.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar aromatic structure but differs in its functional groups.

    2-Methoxy-5-((phenylamino)methyl)phenol: Another related compound with a different substitution pattern on the aromatic ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H21N3O5

Molecular Weight

419.4 g/mol

IUPAC Name

2-[(E)-[3-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]-4,5-dimethylfuran-3-carbonitrile

InChI

InChI=1S/C23H21N3O5/c1-4-29-22-11-18(13-25-23-20(12-24)15(2)16(3)31-23)7-10-21(22)30-14-17-5-8-19(9-6-17)26(27)28/h5-11,13H,4,14H2,1-3H3/b25-13+

InChI Key

LHSBYMWYOATDIQ-DHRITJCHSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/C2=C(C(=C(O2)C)C)C#N)OCC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NC2=C(C(=C(O2)C)C)C#N)OCC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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